molecular formula C14H25NO3 B13212976 tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate

Cat. No.: B13212976
M. Wt: 255.35 g/mol
InChI Key: ISRLDLACTWYFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is a chemical building block of interest in synthetic organic and medicinal chemistry. Its structure incorporates a spirocyclic ether system, a feature known to impart conformational constraint and influence the physicochemical properties of molecules. This compound is part of a broader class of spirocyclic scaffolds that are frequently investigated for their potential utility in the development of novel pharmaceutical agents and other fine chemicals. Researchers value this structural motif for its ability to explore three-dimensional chemical space in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate nitrogen enhances the molecule's synthetic versatility, allowing for further selective transformations. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15(4)11-9-14(17-10-11)7-5-6-8-14/h11H,5-10H2,1-4H3

InChI Key

ISRLDLACTWYFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCCC2)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogous spirocyclic carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Substituents Applications/Notes
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate Not explicitly listed† C12H22N2O3 ~242.3 1-oxaspiro[4.4]nonane N-methyl, tert-butyl carbamate Intermediate in drug synthesis
tert-Butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate 2243508-68-9 C12H22N2O3 242.31 7-oxa-1-azaspiro[4.4]nonane tert-butyl carbamate, N-unsubstituted Versatile scaffold for small molecules
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate 2059945-54-7 C16H29NO3 283.41 1-oxaspiro[4.5]decane N-methyl, 7-methyl, tert-butyl carbamate Increased lipophilicity due to methyl
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C13H24N2O2 240.34 7-azaspiro[3.5]nonane tert-butyl carbamate, N-unsubstituted Compact spiro system for constrained peptides
tert-Butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate 136725-55-8 C11H22N2O2 214.30 Pyrrolidine (non-spiro) N-methyl, tert-butyl carbamate Flexible amine-protecting group

Key Differences and Implications

Substituent Effects: The N-methyl group in the target compound reduces hydrogen-bond donor capacity compared to unsubstituted analogs (e.g., CAS 2243508-68-9), which may affect solubility and target interactions . Methyl groups on the spiro ring (e.g., 7-methyl in ) increase molecular weight and hydrophobicity, altering pharmacokinetic profiles .

Applications: Oxaspiro compounds are often preferred in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier, while azaspiro analogs may target enzymes or receptors requiring nitrogen interactions . Non-spiro pyrrolidine derivatives () offer greater conformational flexibility, making them suitable for non-rigid pharmacophores .

Research Findings and Practical Considerations

  • Synthetic Utility : The tert-butyl carbamate group is widely used for amine protection in peptide synthesis and heterocyclic chemistry. Spirocyclic variants like the target compound are synthesized via cyclization reactions or transition-metal catalysis, though yields depend on ring strain and steric effects .
  • Crystallographic Analysis : Tools like Mercury () and SHELXL () are critical for resolving spirocyclic conformations, aiding in structure-activity relationship (SAR) studies .
  • Stability and Storage : Spirocyclic carbamates generally exhibit good thermal stability. However, hygroscopicity varies; for example, oxaspiro compounds may require anhydrous storage to prevent hydrolysis .

Biological Activity

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2059934-75-5
  • Molecular Formula : C₁₄H₂₅N₃O₃

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Neuroprotective Effects : Some derivatives have shown protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease (AD) .
  • Anti-inflammatory Properties : These compounds may reduce pro-inflammatory cytokines, contributing to their neuroprotective effects .
  • Enzyme Inhibition : Certain related compounds act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of AD .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Amyloid Aggregation : By preventing the aggregation of amyloid-beta peptides, these compounds may reduce the formation of toxic fibrils associated with AD.
    Inhibition Rate=Control AggregationCompound AggregationControl Aggregation×100%\text{Inhibition Rate}=\frac{\text{Control Aggregation}-\text{Compound Aggregation}}{\text{Control Aggregation}}\times 100\%
  • Reduction of Cytokine Levels : Studies have shown that these compounds can decrease levels of TNF-alpha and other inflammatory markers in cell cultures treated with amyloid-beta .

Data Table: Biological Activities

ActivityMechanismReference
NeuroprotectionInhibits amyloid-beta aggregation
Anti-inflammatoryReduces TNF-alpha production
Enzyme inhibitionInhibits β-secretase and acetylcholinesterase

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies on Astrocytes :
    • A study demonstrated that a derivative compound showed significant protection against Aβ-induced cytotoxicity in astrocytes, improving cell viability from 43.78% to 62.98% when treated with the compound alongside Aβ .
  • Animal Models :
    • In vivo studies using scopolamine-induced models of AD reported that treatment with related carbamate compounds led to decreased levels of amyloid-beta and improved cognitive functions compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.